1,4-Dibromo-2-(difluoromethoxy)benzene
CAS No.: 1000575-26-7
Cat. No.: VC8033445
Molecular Formula: C7H4Br2F2O
Molecular Weight: 301.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000575-26-7 |
|---|---|
| Molecular Formula | C7H4Br2F2O |
| Molecular Weight | 301.91 g/mol |
| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H |
| Standard InChI Key | RWPUJYIGUYKGBB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)OC(F)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1Br)OC(F)F)Br |
Introduction
Synthetic Routes
The synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene typically involves the bromination of 2-(difluoromethoxy)benzene under controlled conditions to ensure selective substitution at the 1 and 4 positions on the benzene ring. The process includes:
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Step 1: Preparation of the starting material, 2-(difluoromethoxy)benzene.
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Step 2: Bromination using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of catalysts like iron or aluminum chloride to direct substitution.
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Step 3: Purification through recrystallization or chromatography.
Industrial Production
While specific industrial-scale methods are not well-documented, this compound is commonly synthesized in research laboratories using standard organic synthesis techniques.
Chemical Reactivity
1,4-Dibromo-2-(difluoromethoxy)benzene participates in various chemical reactions due to its halogen substituents and electron-withdrawing difluoromethoxy group:
Substitution Reactions
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The bromine atoms can be replaced with nucleophiles such as amines or thiols under appropriate conditions.
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Common reagents: Sodium amide (NaNH₂), thiolates.
Oxidation and Reduction
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Oxidizing agents like potassium permanganate (KMnO₄) can modify the benzene ring or functional groups.
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Reducing agents like lithium aluminum hydride (LiAlH₄) may target specific bonds for reduction.
Coupling Reactions
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The compound can undergo Suzuki or Heck coupling reactions to form more complex aromatic systems.
Research Applications
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Synthetic Chemistry:
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Used as a building block for synthesizing more complex organic molecules.
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Its bromine groups serve as handles for further functionalization.
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Medicinal Chemistry:
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Investigated as a precursor in drug discovery programs for halogenated benzene derivatives.
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Potential applications in radiopharmaceuticals due to halogen exchange reactions.
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Material Science:
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Utilized in developing advanced materials with specific electronic or optical properties.
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Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 1,4-Dibromo-2,5-difluorobenzene | Lacks the methoxy group; less reactive in nucleophilic substitutions. |
| 1,4-Dibromo-2-fluorobenzene | Contains only one fluorine atom; reduced electron-withdrawing effects compared to difluoromethoxy derivatives. |
| 1,4-Dibromo-2,5-dimethylbenzene | Contains methyl groups instead of fluorine atoms; more hydrophobic and less polar. |
The unique combination of bromine and difluoromethoxy groups in 1,4-Dibromo-2-(difluoromethoxy)benzene makes it distinct among these analogs.
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